molecular formula C14H11NO6 B11765298 3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid

3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid

Cat. No.: B11765298
M. Wt: 289.24 g/mol
InChI Key: QURPYTZXXALKHU-QPJJXVBHSA-N
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Description

3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid is a complex organic compound characterized by the presence of a furan ring substituted with a 4-methoxy-2-nitrophenyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid typically involves multi-step organic reactionsThe final step involves the addition of the acrylic acid moiety via a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amine derivatives, tetrahydrofuran derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furan ring and acrylic acid moiety can also participate in various biochemical pathways, leading to diverse biological effects .

Properties

Molecular Formula

C14H11NO6

Molecular Weight

289.24 g/mol

IUPAC Name

(E)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C14H11NO6/c1-20-10-2-5-11(12(8-10)15(18)19)13-6-3-9(21-13)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+

InChI Key

QURPYTZXXALKHU-QPJJXVBHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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